molecular formula C12H10N2O3S B6052644 2-[(2-oxotetrahydro-3-furanyl)thio]-4(3H)-quinazolinone

2-[(2-oxotetrahydro-3-furanyl)thio]-4(3H)-quinazolinone

Cat. No.: B6052644
M. Wt: 262.29 g/mol
InChI Key: DICBSOIWEMJUEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-oxotetrahydro-3-furanyl)thio]-4(3H)-quinazolinone, also known as OTFQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of quinazolinone derivatives, which have been shown to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 2-[(2-oxotetrahydro-3-furanyl)thio]-4(3H)-quinazolinone is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes and signaling pathways involved in cell proliferation, inflammation, and apoptosis. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, and to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis and inhibit cell proliferation in cancer cells, as well as to reduce inflammation and oxidative stress in various tissues. Additionally, studies have demonstrated its antimicrobial activity against a range of bacterial and fungal pathogens.

Advantages and Limitations for Lab Experiments

2-[(2-oxotetrahydro-3-furanyl)thio]-4(3H)-quinazolinone has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized and purified, and its structure and purity can be confirmed using various analytical techniques. Additionally, it has been extensively studied for its biological activity, making it a well-characterized compound for use in experiments. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 2-[(2-oxotetrahydro-3-furanyl)thio]-4(3H)-quinazolinone. One potential direction is to further investigate its potential therapeutic applications in various fields of medicine, including cancer, infectious diseases, and inflammatory conditions. Additionally, studies could focus on optimizing the synthesis method to improve yield and purity, as well as on developing new derivatives with improved biological activity and reduced toxicity. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects in vivo.

Synthesis Methods

The synthesis of 2-[(2-oxotetrahydro-3-furanyl)thio]-4(3H)-quinazolinone involves the reaction of 3,4-dihydro-2H-pyran-2-one with thiourea, followed by cyclization with anthranilic acid under acidic conditions. This method has been optimized to yield high purity this compound with excellent yield and reproducibility.

Scientific Research Applications

2-[(2-oxotetrahydro-3-furanyl)thio]-4(3H)-quinazolinone has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to possess antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. Additionally, studies have demonstrated its anti-inflammatory and antimicrobial properties, making it a potential candidate for the treatment of infectious diseases and inflammatory conditions.

Properties

IUPAC Name

2-(2-oxooxolan-3-yl)sulfanyl-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3S/c15-10-7-3-1-2-4-8(7)13-12(14-10)18-9-5-6-17-11(9)16/h1-4,9H,5-6H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DICBSOIWEMJUEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1SC2=NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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